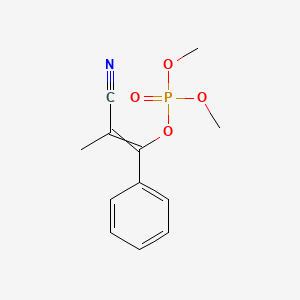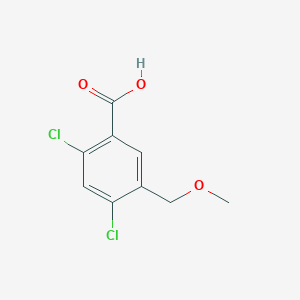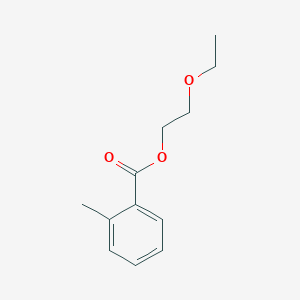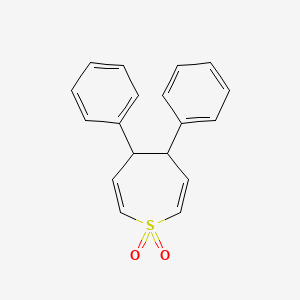
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione: is a heterocyclic compound that features a seven-membered ring containing sulfur and two carbonyl groups The presence of phenyl groups at the 4 and 5 positions adds to its structural complexity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with sulfur dichloride in the presence of a base, followed by oxidation to introduce the carbonyl groups. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or further to hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione exerts its effects is largely dependent on its interaction with molecular targets. The sulfur atom and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The phenyl groups may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4,5-Diphenylimidazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
4,5-Diphenyl-1H-pyrazole: Shares the diphenyl substitution but has a different ring structure and chemical properties.
Eigenschaften
CAS-Nummer |
95495-90-2 |
|---|---|
Molekularformel |
C18H16O2S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4,5-diphenyl-4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C18H16O2S/c19-21(20)13-11-17(15-7-3-1-4-8-15)18(12-14-21)16-9-5-2-6-10-16/h1-14,17-18H |
InChI-Schlüssel |
HNRQSGVNNZQGNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=CS(=O)(=O)C=CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


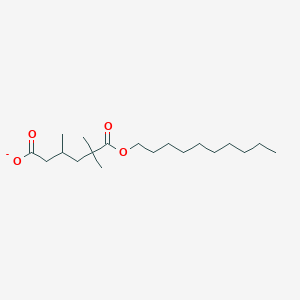
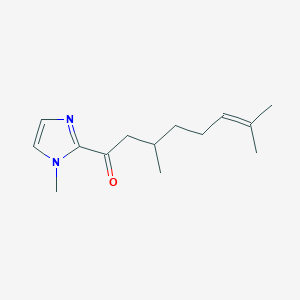


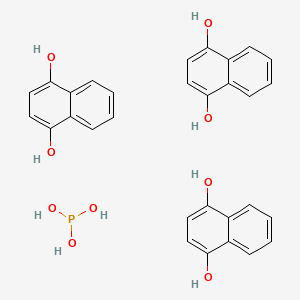

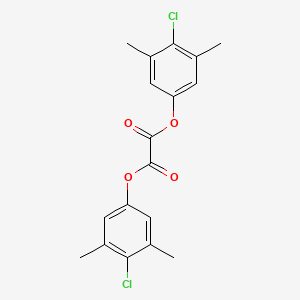

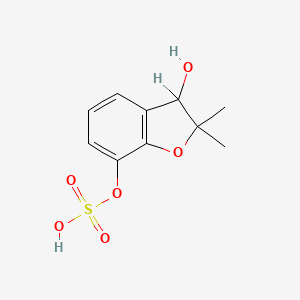
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
